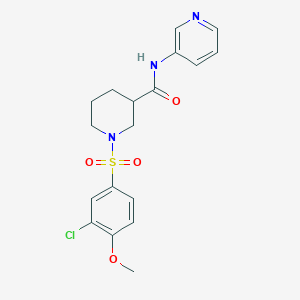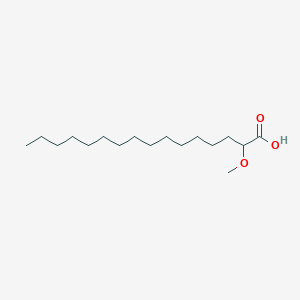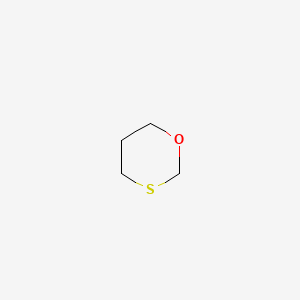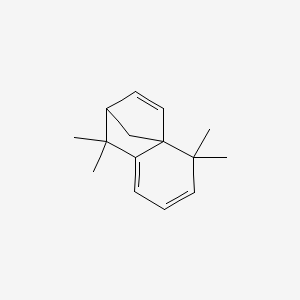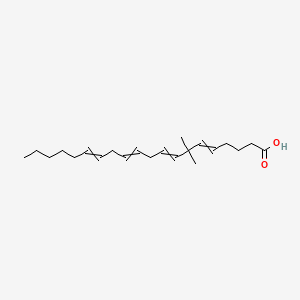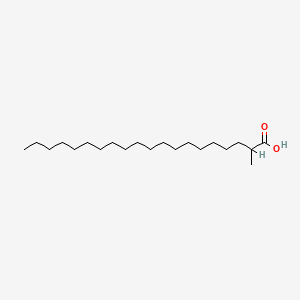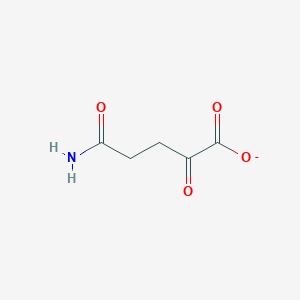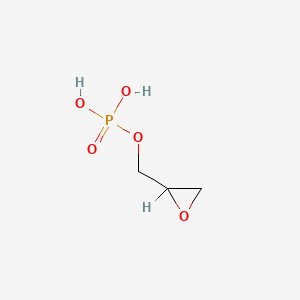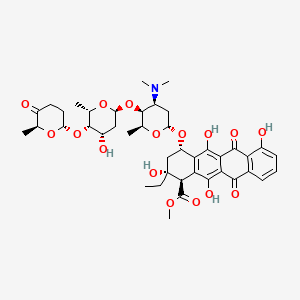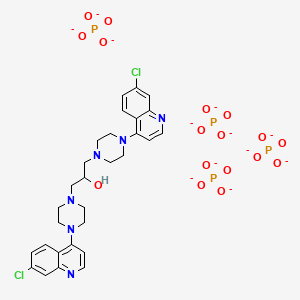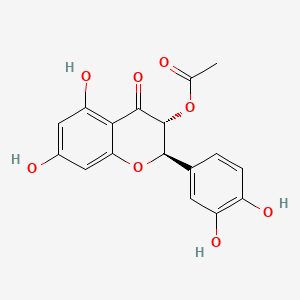
Taxifolin 3-O-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-taxifolin 3-O-acetate is an acetate ester obtained by formal condensation between the 3-hydroxy group of (+)-taxifolin and acetic acid. It is an acetate ester, a member of 3'-hydroxyflavanones, a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones. It derives from a (+)-taxifolin.
Aplicaciones Científicas De Investigación
Health-Promoting Effects
Taxifolin, also known as dihydroquercetin, demonstrates promising pharmacological activities such as managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. Its anti-cancer activity is particularly notable. Further research is suggested to explore its pharmacokinetics, molecular mechanisms, and safety profile for potential human use (Sunil & Xu, 2019).
Hepatoprotective Activity
Taxifolin exhibits hepatoprotective activity, significantly reducing serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in mice. It reverses severe hepatocyte necrosis and hepatic tissue lesion caused by CCl4-induced liver fibrosis. Taxifolin inhibits the activation of hepatic stellate cells and the production of the extracellular matrix (ECM) by regulating PI3K/AKT/mTOR and TGF-β1/Smads pathways, indicating its potential as an efficient hepatoprotective agent (Liu et al., 2021).
Pharmacokinetic Studies
Taxifolin has been studied for its pharmacokinetics in rabbit plasma. The development and validation of a sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection have paved the way for estimating the pharmacokinetic parameters of taxifolin following intravenous and oral administration. This research contributes to understanding taxifolin's bioavailability and its therapeutic potential (Pozharitskaya et al., 2009).
Enzyme Inhibition Profiles
Taxifolin is known to inhibit carbonic anhydrase (CA) isoenzymes I and II, and acetylcholinesterase (AChE) at the nM level, indicating its potential for therapeutic use targeting these enzymes (Gocer et al., 2015).
Metabolism and Bioactivity
A comprehensive study on taxifolin's metabolism in rats revealed the identification of 191 metabolites, of which 154 were new. This indicates the extensive biotransformation of taxifolin in vivo, with certain metabolites showing similar pharmacological effects as the parent compound. This research enhances the understanding of taxifolin's metabolism and its effective forms (Yang et al., 2016).
Propiedades
Número CAS |
78834-97-6 |
|---|---|
Fórmula molecular |
C17H14O8 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl] acetate |
InChI |
InChI=1S/C17H14O8/c1-7(18)24-17-15(23)14-12(22)5-9(19)6-13(14)25-16(17)8-2-3-10(20)11(21)4-8/h2-6,16-17,19-22H,1H3/t16-,17+/m1/s1 |
Clave InChI |
NPWRSXJQDKRXOR-SJORKVTESA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
SMILES |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
SMILES canónico |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


